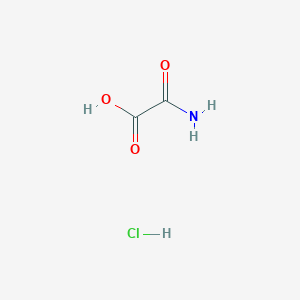

Carbamoylformic acid hydrochloride

Description

Carbamoylformic acid hydrochloride (synonym: Oxalic acid monoamide hydrochloride) is a carbamate derivative with the molecular formula C₂H₄ClNO₃. Carbamoyl compounds are characterized by the presence of a carbamoyl group (–NH–CO–O–), which influences reactivity, solubility, and biological activity. The hydrochloride salt form enhances stability and solubility in aqueous systems, making it suitable for pharmaceutical and industrial applications .

Properties

CAS No. |

996-32-7 |

|---|---|

Molecular Formula |

C2H4ClNO3 |

Molecular Weight |

125.51 g/mol |

IUPAC Name |

oxamic acid;hydrochloride |

InChI |

InChI=1S/C2H3NO3.ClH/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);1H |

InChI Key |

PZYFLMADZGURAK-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamoylformic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of formic acid with urea in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of carbamoylformic acid, which is then converted to its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where formic acid and urea are combined with hydrochloric acid. The reaction mixture is heated to facilitate the formation of the desired product. The resulting carbamoylformic acid is then purified and converted to its hydrochloride salt through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

Carbamoylformic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to formic acid and carbon dioxide.

Reduction: It can be reduced to formamide and methanol.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formic acid and carbon dioxide.

Reduction: Formamide and methanol.

Substitution: Various carbamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamoylformic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamoyl derivatives.

Biology: It is used in biochemical studies to investigate enzyme-catalyzed reactions involving carbamoyl compounds.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamoylformic acid hydrochloride involves its reactivity with various nucleophiles and electrophiles. The carbamoyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create a wide range of compounds with diverse chemical properties.

Comparison with Similar Compounds

Oxamide (Carbamoylformic Acid Hydrazide)

- Molecular Formula : C₂H₄N₂O₂

- CAS# : 471-46-5

- Properties: Decomposes at 350°C; slightly soluble in hot water and alcohol. Toxicity: Intraperitoneal LDLo (mouse) = 185 mg/kg; emits toxic NOx upon decomposition .

- Key Differences : Unlike the hydrochloride salt, oxamide lacks ionic solubility and exhibits higher thermal stability. Its hydrazide group (–NH–NH₂) introduces distinct reactivity, particularly in chelation and polymer synthesis.

Berberine Hydrochloride

- Molecular Formula: C₂₀H₁₈ClNO₄

- CAS# : 633-65-8

- Properties: Soluble in water and ethanol; used in traditional medicine for antimicrobial and anti-inflammatory effects. Applications: Antidiabetic and nephroprotective agent (e.g., in db/db mice studies) .

- Key Differences: Berberine’s isoquinoline alkaloid structure confers broader pharmacological activity compared to carbamoylformic acid derivatives.

Yohimbine Hydrochloride

- Molecular Formula : C₂₁H₂₇ClN₂O₃

- CAS# : 65-19-0

- Properties :

- Key Differences : The yohimbane skeleton enables receptor-specific interactions, unlike the simpler carbamoylformic acid derivatives.

Cyclopropylformamidine Hydrochloride

- Molecular Formula : C₄H₈ClN₂

- CAS# : 57297-29-7

- Properties: Limited toxicity data; requires caution in handling to avoid inhalation or skin contact. Used in organic synthesis for cyclopropane ring functionalization .

- Key Differences : The cyclopropyl group introduces strain, enhancing reactivity in ring-opening reactions.

Comparative Data Table

| Compound | Molecular Formula | CAS# | Solubility | Toxicity (LDLo) | Key Applications |

|---|---|---|---|---|---|

| Carbamoylformic Acid HCl | C₂H₄ClNO₃ | Not listed | Likely water-soluble | Data unavailable | Research intermediates |

| Oxamide | C₂H₄N₂O₂ | 471-46-5 | Slight (hot water) | 185 mg/kg (ipr) | Polymer synthesis |

| Berberine HCl | C₂₀H₁₈ClNO₄ | 633-65-8 | High (water, ethanol) | Low oral toxicity | Antidiabetic therapies |

| Yohimbine HCl | C₂₁H₂₇ClN₂O₃ | 65-19-0 | Moderate | 33 mg/kg (iv) | Adrenergic modulation |

| Cyclopropylformamidine HCl | C₄H₈ClN₂ | 57297-29-7 | Organic solvents | Not determined | Cyclopropane synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.